molecular formula C14H19NO2S B6238368 benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate CAS No. 1353970-98-5

benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate

Cat. No.: B6238368
CAS No.: 1353970-98-5
M. Wt: 265.4
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Description

Benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H19NO2S It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and thiol-containing compounds. One common method includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzyl group: Benzyl chloroformate is used to introduce the benzyl group onto the piperidine ring.

    Addition of the sulfanylmethyl group: This step involves the reaction of the intermediate with a thiol compound under suitable conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxylate can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: It can be used in the production of specialty chemicals and as a building block for more complex industrial products.

Mechanism of Action

The mechanism of action of benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group provides hydrophobic interactions, while the sulfanylmethyl group can form hydrogen bonds or interact with metal ions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate
  • Benzyl 4-(methylsulfanyl)piperidine-1-carboxylate
  • Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

Uniqueness

Benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical properties such as increased reactivity towards oxidation and the ability to form specific interactions with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1353970-98-5

Molecular Formula

C14H19NO2S

Molecular Weight

265.4

Purity

95

Origin of Product

United States

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